N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a benzothiazole core substituted with a methyl group at position 6, linked via a thioacetamide bridge to a cyclopenta[d]pyrimidinone scaffold. The pyrimidinone ring is further functionalized with a morpholine-ethyl group at position 1, enhancing solubility and pharmacokinetic properties . The synthesis involves sequential acylation and sulfur-mediated coupling steps, starting from 5-(4-R-benzyl)thiazol-2-ylamines and chloroacetyl chloride, followed by reaction with morpholine to introduce the sulfanyl-acetamide moiety . Key structural attributes include:
- Morpholine-ethyl substituent: Improves aqueous solubility and modulates pharmacokinetics.
- Cyclopenta[d]pyrimidinone core: Contributes to conformational rigidity, influencing binding specificity.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S2/c1-15-5-6-17-19(13-15)33-22(24-17)25-20(29)14-32-21-16-3-2-4-18(16)28(23(30)26-21)8-7-27-9-11-31-12-10-27/h5-6,13H,2-4,7-12,14H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSQHJQCGMXATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCC4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs differ in core scaffolds, substituents, or bridging groups, leading to variations in bioactivity and physicochemical properties. Key examples include:
Molecular Properties and Pharmacokinetics
A comparison of computed properties (Table 1) highlights critical differences in bioavailability:
- Hydrogen Bonding: The target compound and pyrimidoindole analog share identical H-bond donor/acceptor counts, favoring target engagement, whereas the trioxide analog’s lower PSA (95 Ų) suggests better absorption .
- Bioactivity Clustering : Compounds with benzothiazole or pyrimidine cores cluster together in molecular networks (cosine score >0.8), indicating similar fragmentation patterns and bioactivity profiles .
Bioactivity and Target Interactions
- Target Compound : The morpholine-ethyl group enhances interactions with polar residues in enzymatic pockets (e.g., kinases), as seen in bioactivity profiling .
- Pyrimidoindole Analog : The 4-nitrophenyl group confers electrophilicity, likely targeting nitroreductase-expressing cells, but may increase off-target effects .
- Trioxide Analog : The 1,1,3-trioxide moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in proteins like HDACs .
NMR and Structural Analysis
NMR data (analogous to ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) of related compounds significantly alter chemical shifts, reflecting changes in electronic environments. For example, the morpholine-ethyl group in the target compound deshields adjacent protons compared to the nitro group in the pyrimidoindole analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
